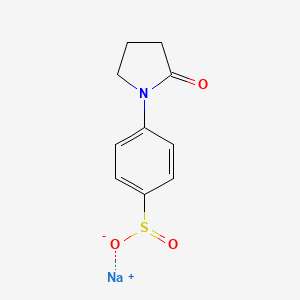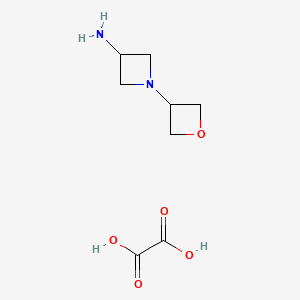
1-(Oxetan-3-yl)azetidin-3-amine oxalate
Overview
Description
1-(Oxetan-3-yl)azetidin-3-amine oxalate is a compound that features both azetidine and oxetane rings.
Preparation Methods
The synthesis of 1-(Oxetan-3-yl)azetidin-3-amine oxalate typically involves several key steps:
Formation of Azetidine and Oxetane Precursors: The starting materials, such as (N-Boc-azetidin-3-ylidene)acetate and methyl 2-(oxetan-3-ylidene)acetate, are prepared through reactions like the Horner–Wadsworth–Emmons reaction and aza-Michael addition.
Coupling Reactions: The azetidine and oxetane precursors are then coupled with various amines to form the desired 3-substituted azetidine and oxetane derivatives.
Final Product Formation: The final step involves the formation of the oxalate salt, which is achieved by treating the amine derivatives with oxalic acid.
Chemical Reactions Analysis
1-(Oxetan-3-yl)azetidin-3-amine oxalate undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the azetidine or oxetane rings are substituted with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Ring-Opening Reactions: The oxetane ring, in particular, is prone to ring-opening reactions, which can be catalyzed by acids or bases.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Oxetan-3-yl)azetidin-3-amine oxalate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly those containing heterocyclic structures.
Material Science: The unique properties of the azetidine and oxetane rings make the compound useful in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(Oxetan-3-yl)azetidin-3-amine oxalate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-(Oxetan-3-yl)azetidin-3-amine oxalate can be compared with other similar compounds, such as:
Azetidine Derivatives: Compounds containing the azetidine ring, which are known for their biological activity and synthetic utility.
Oxetane Derivatives: Compounds containing the oxetane ring, which are used in medicinal chemistry and material science.
The uniqueness of this compound lies in its combination of both azetidine and oxetane rings, providing a versatile scaffold for the development of new molecules with diverse applications .
Properties
IUPAC Name |
oxalic acid;1-(oxetan-3-yl)azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.C2H2O4/c7-5-1-8(2-5)6-3-9-4-6;3-1(4)2(5)6/h5-6H,1-4,7H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAKJZDLECEMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2COC2)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408265.png)
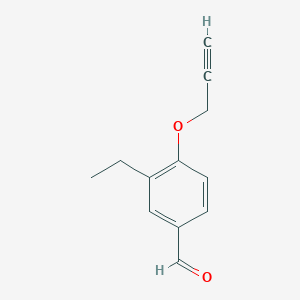
![Tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408268.png)
![(2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid](/img/structure/B1408269.png)
![{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1408270.png)

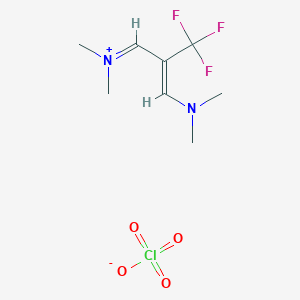
![2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1408276.png)
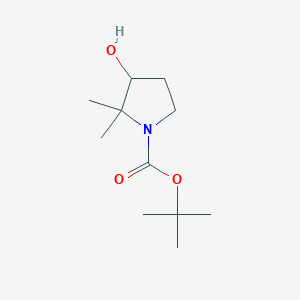
![1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol](/img/structure/B1408279.png)
